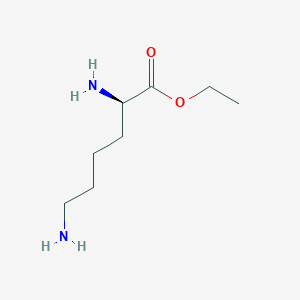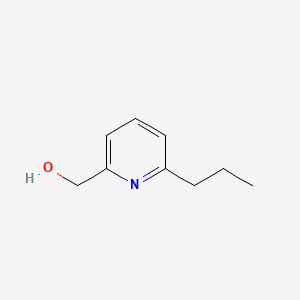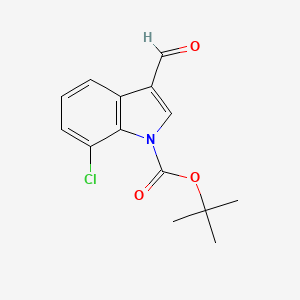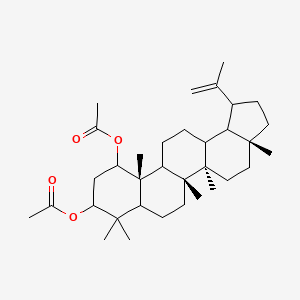
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and an ester functional group
Métodos De Preparación
The synthesis of 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester can be compared with similar compounds such as:
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid propyl ester: Similar structure but with a propyl ester group.
1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid butyl ester: Similar structure but with a butyl ester group.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)14-8-3-4-9-16(14)13-7-5-6-12(10-13)11-17/h5-7,10,14,17H,2-4,8-9,11H2,1H3 |
Clave InChI |
JJYUPPXTLYTFHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCCN1C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)




![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)


![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)

![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)
